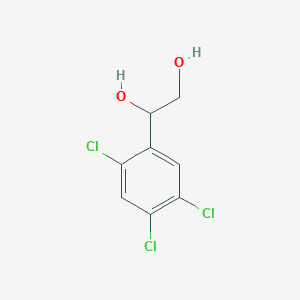

1-(2,4,5-Trichlorophenyl)ethane-1,2-diol

CAS No.: 14299-53-7

Cat. No.: VC2866436

Molecular Formula: C8H7Cl3O2

Molecular Weight: 241.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14299-53-7 |

|---|---|

| Molecular Formula | C8H7Cl3O2 |

| Molecular Weight | 241.5 g/mol |

| IUPAC Name | 1-(2,4,5-trichlorophenyl)ethane-1,2-diol |

| Standard InChI | InChI=1S/C8H7Cl3O2/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2,8,12-13H,3H2 |

| Standard InChI Key | CWGHUMHHVXHYAY-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)C(CO)O |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)C(CO)O |

Introduction

Structural Characteristics and Physical Properties

Chemical Identity

1-(2,4,5-Trichlorophenyl)ethane-1,2-diol is characterized by a trichlorophenyl ring connected to an ethane-1,2-diol group. The three chlorine atoms are positioned at the 2, 4, and 5 positions of the phenyl ring, contributing to the compound's specific chemical behavior and biological activities .

Basic Physical and Chemical Data

The following table summarizes the key physical and chemical properties of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol:

Structural Features

The molecular structure of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol combines both hydrophobic and hydrophilic elements. The trichlorophenyl group provides lipophilicity, while the diol functional group contributes hydrophilic properties. This amphipathic nature is significant for its biological activities, particularly its antimicrobial properties, as it allows the molecule to interact with both lipid membranes and aqueous environments .

Synthesis and Preparation Methods

Related Synthetic Pathways

The synthesis of chlorinated phenol derivatives often involves starting with appropriate precursors and introducing functional groups through controlled reactions. For 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol, potential precursors might include 1-(2,4,5-Trichlorophenyl)ethanone (CAS: 13061-28-4), which has been documented in the literature . The conversion from a ketone to a diol structure could potentially be achieved through reduction reactions or hydroxylation procedures.

Chemical Reactivity

Functional Group Reactivity

The presence of both a trichlorophenyl group and a diol functionality gives 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol distinct chemical reactivity. Based on similar chlorinated compounds, we can infer its chemical behavior:

Diol Group Reactions

The ethane-1,2-diol portion of the molecule can participate in reactions typical of alcohols, including:

-

Esterification with carboxylic acids

-

Oxidation to aldehydes, ketones, or carboxylic acids

-

Dehydration reactions

-

Formation of cyclic acetals with aldehydes or ketones

Chlorinated Aromatic Ring Reactions

The trichlorophenyl group can undergo:

-

Nucleophilic aromatic substitution reactions, particularly at positions activated by the chlorine atoms

-

Metal-catalyzed coupling reactions

-

Electrophilic aromatic substitution, though with decreased reactivity due to the deactivating effects of the chlorine atoms

Biological Activities and Applications

Antimicrobial Properties

Like many chlorinated phenolic compounds, 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol likely possesses antimicrobial properties. Chlorinated phenols generally disrupt bacterial cell membranes and interfere with cellular metabolic pathways. The presence of three chlorine atoms on the phenyl ring enhances the compound's lipophilicity, allowing it to penetrate microbial cell membranes more effectively .

Structure-Activity Relationships

The biological activity of chlorinated compounds is often related to specific structural features. For 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol:

-

The chlorine atoms increase the compound's lipophilicity, enhancing partition into lipid phases of cell membranes.

-

The positioning of chlorine atoms at the 2, 4, and 5 positions of the phenyl ring creates a specific electronic distribution that affects the compound's interaction with biological targets.

-

The diol group provides hydrogen bonding capability, potentially allowing for specific interactions with receptors or enzymes .

Environmental Considerations

Environmental Fate and Toxicity

Based on information about structurally similar compounds like 2,4,5-trichlorophenol, certain environmental considerations should be noted for 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol:

Toxicological Profile

Although specific toxicological data for 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol is limited, we can infer potential concerns based on related compounds:

-

Acute Toxicity: Chlorinated phenols can cause skin and eye irritation upon direct contact.

-

Chronic Exposure: Long-term exposure to chlorinated phenols has been associated with liver and kidney effects in animal studies .

-

Environmental Toxicity: Potential toxicity to aquatic organisms, with bioaccumulation in the food chain.

The following table summarizes toxicological findings from related chlorinated phenolic compounds that may be relevant when considering 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol:

Comparison with Similar Compounds

Related Chlorinated Phenolic Compounds

1-(2,4,5-Trichlorophenyl)ethane-1,2-diol shares structural similarities with several other compounds that have been more extensively studied:

2,4,5-Trichlorophenol (TCP)

2,4,5-Trichlorophenol (CAS: 95-95-4) shares the same trichlorophenyl structure but lacks the ethane-1,2-diol side chain. This compound has been used as a fungicide, herbicide, and bactericide. It has been subject to regulation due to environmental and health concerns .

1-(2,4,5-Trichlorophenyl)ethanone

1-(2,4,5-Trichlorophenyl)ethanone (CAS: 13061-28-4) contains the same trichlorophenyl group but has a ketone functionality instead of a diol group. This compound could potentially serve as a precursor in the synthesis of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol .

2-(2,4,5-Trichlorophenyl)ethan-1-ol

2-(2,4,5-Trichlorophenyl)ethan-1-ol (CAS: 75425-57-9) has a similar structure but contains only one hydroxyl group instead of the diol functionality .

Structure-Activity Relationship Analysis

The specific arrangement of functional groups in 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol contributes to its unique chemical and biological properties:

-

The three chlorine atoms at positions 2, 4, and 5 of the phenyl ring increase the compound's lipophilicity and chemical stability compared to non-chlorinated analogues.

-

The diol functionality provides hydrogen bonding capabilities and increases water solubility compared to purely lipophilic molecules.

-

The combination of lipophilic and hydrophilic regions creates an amphipathic molecule that can interact with both lipid membranes and aqueous environments, which is advantageous for biological activity .

Analytical Methods and Identification

Spectroscopic Identification

Standard analytical techniques that would be applicable to the identification and characterization of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information, identifying the aromatic protons, methylene groups, and hydroxyl protons.

-

Infrared (IR) Spectroscopy: Can identify characteristic absorption bands for the hydroxyl groups, aromatic C-C bonds, and C-Cl bonds.

-

Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern analysis specific to the compound's structure.

-

Chromatographic Techniques: HPLC or GC coupled with appropriate detection methods can be used for quantitative analysis and purity assessment.

Research Applications and Future Perspectives

Current Research Status

The current research literature on 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol is limited, suggesting opportunities for further investigation in several areas:

-

Synthesis optimization and scale-up methodologies

-

Detailed characterization of biological activities

-

Structure-activity relationship studies to develop more effective derivatives

-

Environmental fate and ecotoxicological assessments

Future Research Directions

Potential future research avenues for 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol include:

-

Development of pharmaceutical applications based on its antimicrobial properties

-

Investigation of potential use as a synthetic intermediate in the preparation of more complex bioactive molecules

-

Detailed toxicological studies to establish safety profiles for various applications

-

Exploration of sustainable synthesis methods and green chemistry approaches to its production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume